
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is a heterocyclic compound containing both an oxadiazole and a pyridinium ring. The compound has been studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and biochemistry.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceutical Chemistry
The oxadiazole ring is a significant heterocyclic compound in pharmaceutical chemistry, characterized by one oxygen and two nitrogen atoms in a five-membered ring. This structure is derived from furan by replacing two methylene groups with nitrogen atoms, leading to various isomers such as 1,2,4-oxadiazole. These compounds, including the 1,2,4-oxadiazole derivatives, have become crucial motifs for developing novel drugs due to their extensive chemical and biological properties. The synthesis and application of these derivatives in pharmaceuticals highlight their importance in drug development, particularly in designing compounds with antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Sharma, 2015); (Siwach & Verma, 2020).
Tautomerism and Structural Analysis
The study of 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives has contributed to understanding the tautomerism and structural features of oxadiazole compounds. These insights are crucial for synthesizing new compounds with potential pharmaceutical applications, providing a foundation for developing novel therapeutic agents with improved efficacy and selectivity (Koparır, Çetin, & Cansiz, 2005).
Anticancer Applications
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has unveiled their potential as apoptosis inducers and anticancer agents. These compounds have shown activity against various cancer cell lines, highlighting the therapeutic potential of oxadiazole derivatives in oncology. The identification of molecular targets such as TIP47, an IGF II receptor-binding protein, further underscores the significance of these compounds in cancer treatment (Zhang et al., 2005).
Energetic Materials and Insensitive Munitions
The development of insensitive energetic materials based on oxadiazole derivatives underscores the versatility of these compounds beyond pharmaceutical applications. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior alternatives to traditional energetic materials. Such studies demonstrate the potential of oxadiazole derivatives in applications requiring high energy content and safety (Yu et al., 2017).
Propiedades
IUPAC Name |
5-(2-chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2/c12-9-6-7(3-4-13-9)11-14-10(15-17-11)8-2-1-5-16-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTRKZOQJKBUQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)C3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloropyridin-4-yl)-3-(furan-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(methoxymethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1451678.png)
![2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid](/img/structure/B1451680.png)


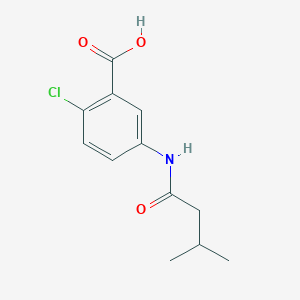
![1-[2-(4-Methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine](/img/structure/B1451685.png)
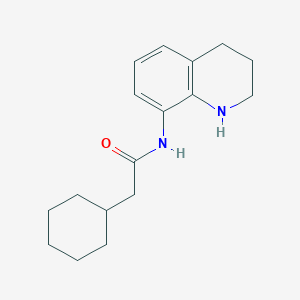
![[5-(3-Methoxyphenyl)isoxazol-3-yl]acetic acid](/img/structure/B1451687.png)
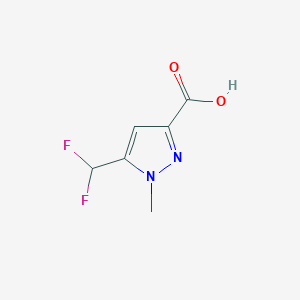

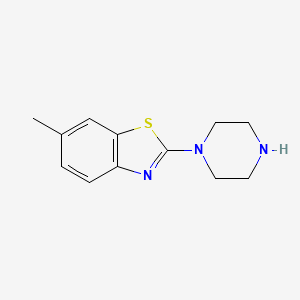

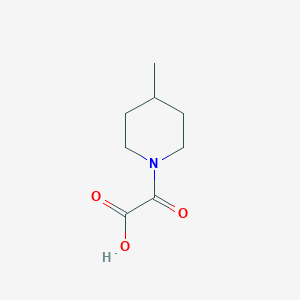
![5-[(4-Benzylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1451700.png)